Relacorilant Relacorilant Relacorilant is discontinued.
Brand Name: Vulcanchem
CAS No.: 1496510-51-0
VCID: VC0541174
InChI: InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Molecular Formula: C27H22F4N6O3S
Molecular Weight: 586.6 g/mol

Relacorilant

CAS No.: 1496510-51-0

Cat. No.: VC0541174

Molecular Formula: C27H22F4N6O3S

Molecular Weight: 586.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Relacorilant - 1496510-51-0

Specification

CAS No. 1496510-51-0
Molecular Formula C27H22F4N6O3S
Molecular Weight 586.6 g/mol
IUPAC Name [(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Standard InChI InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1
Standard InChI Key WANIDIGFXJFFEL-SANMLTNESA-N
Isomeric SMILES CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Canonical SMILES CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Appearance Solid powder

Introduction

Molecular and Pharmacological Profile

Structural Characteristics

Relacorilant’s chemical structure features a tetrahydropyrazolo[3,4-g]isoquinoline core, substituted with fluorophenyl and trifluoromethylpyridinyl groups. This design confers high binding affinity for the glucocorticoid receptor (Ki=7.2nMK_i = 7.2 \, \text{nM} in HepG2 cells) . The absence of progesterone receptor activity distinguishes it from mifepristone, a first-generation GR antagonist associated with endometrial changes and abortion risks .

Pharmacodynamics

Relacorilant competitively inhibits cortisol binding to GRs, preventing nuclear translocation of the receptor-ligand complex and downstream gene expression . Preclinical studies in rat models of exogenous Cushing’s syndrome demonstrated dose-dependent reductions in hyperglycemia and insulin resistance at 7.5–30 mg/kg doses . In vitro assays revealed moderate inhibition of cytochrome P450 enzymes (CYP3A4: IC50=1.3μM\text{IC}_{50} = 1.3 \, \mu\text{M}; CYP2C8: IC50=0.21μM\text{IC}_{50} = 0.21 \, \mu\text{M}), necessitating caution in polypharmacy scenarios .

Pharmacokinetics

Clinical Efficacy in Cushing’s Syndrome

Phase 2 Trials (NCT02804750)

In an open-label, dose-finding study (n=35n = 35), relacorilant improved hypertension and hyperglycemia in patients with endogenous Cushing’s syndrome:

  • Hypertension subgroup: 63.6% (7/11) of high-dose patients (250–400 mg/d) achieved ≥5 mmHg reduction in 24-hour systolic/diastolic blood pressure .

  • Hyperglycemia subgroup: HbA1c decreased by 0.7% (p<0.05p < 0.05), and fructosamine levels dropped by 24.6 µmol/L (p=0.003p = 0.003) .
    Exploratory endpoints showed significant increases in osteocalcin (+44%, p=0.002p = 0.002) and improvements in liver enzymes (ALT: −12 U/L, p=0.003p = 0.003) .

Phase 3 GRADIENT Trial (NCT04308590)

The double-blind, placebo-controlled GRADIENT trial (n=137n = 137) evaluated relacorilant over 22 weeks:

ParameterRelacorilant GroupPlacebo Grouppp-Value
Systolic BP reduction−6.6 mmHg−2.1 mmHgNS
HbA1c reduction−0.5%+0.1%<0.01<0.01
Weight loss−4.2 kg−0.8 kg<0.001<0.001
While the primary endpoint (systolic BP) was not met, relacorilant showed statistically significant benefits in glycemic control and weight reduction .

Applications in Oncology

Mechanism in Platinum-Resistant Ovarian Cancer

Relacorilant reverses glucocorticoid-mediated chemoresistance by inhibiting GR-dependent anti-apoptotic pathways. Preclinical models showed synergy with nab-paclitaxel, enhancing tumor cell apoptosis .

Phase 2 Trial (NCT03776812)

A randomized study (n=178n = 178) compared relacorilant + nab-paclitaxel regimens in recurrent ovarian cancer:

Regulatory Status and Future Directions

New Drug Application (NDA)

Corcept Therapeutics submitted an NDA in January 2025, supported by GRACE and GRADIENT trials . The FDA’s decision is anticipated in Q4 2025.

Ongoing Research

  • Phase 3 GRADIENT-LTE (NCT04865835): Evaluating long-term safety in Cushing’s syndrome.

  • Phase 2 HEPHAESTUS (NCT05297527): Investigating relacorilant in hepatocellular carcinoma with GR overexpression.

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